molecular formula C28H30F3N5O4 B588524 Crenolanib Trifluoroacetic Acid Salt CAS No. 1797008-57-1

Crenolanib Trifluoroacetic Acid Salt

Cat. No.: B588524
CAS No.: 1797008-57-1
M. Wt: 557.574
InChI Key: YEXIMZJUWLNAHJ-UHFFFAOYSA-N
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Description

Crenolanib Trifluoroacetic Acid Salt is a potent and selective inhibitor of class III receptor tyrosine kinases, including FMS-like Tyrosine Kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ). This compound is primarily used in cancer research, particularly in the treatment of acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST) due to its ability to inhibit mutant forms of these kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crenolanib Trifluoroacetic Acid Salt involves multiple steps, starting with the preparation of the core benzimidazole structure, followed by the introduction of the quinoline moiety and the piperidine ring. The final step involves the trifluoroacetylation to obtain the trifluoroacetic acid salt form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Crenolanib Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their potential as improved therapeutic agents with enhanced efficacy or reduced side effects .

Scientific Research Applications

Crenolanib Trifluoroacetic Acid Salt has a wide range of scientific research applications:

Mechanism of Action

Crenolanib Trifluoroacetic Acid Salt exerts its effects by selectively inhibiting the activity of FLT3 and PDGFRα/β. It binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound is particularly effective against mutant forms of FLT3 and PDGFR, which are commonly associated with aggressive cancer phenotypes .

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: Another FLT3 inhibitor used in the treatment of AML.

    Sunitinib: A multi-kinase inhibitor targeting PDGFR and other kinases, used in the treatment of GIST and renal cell carcinoma.

    Midostaurin: A FLT3 inhibitor approved for the treatment of AML.

Uniqueness

Crenolanib Trifluoroacetic Acid Salt is unique due to its high selectivity and potency against both wild-type and mutant forms of FLT3 and PDGFR. Unlike other inhibitors, it shows minimal off-target effects, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2.C2HF3O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;3-2(4,5)1(6)7/h2-8,13,17,19H,9-12,14-16,27H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXIMZJUWLNAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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